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molecular formula C10H9NO2 B1616568 2-Ethyl-benzo[d][1,3]oxazin-4-one CAS No. 2916-09-8

2-Ethyl-benzo[d][1,3]oxazin-4-one

Cat. No. B1616568
M. Wt: 175.18 g/mol
InChI Key: FSLNYVWFIGYFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326984B2

Procedure details

Propanoyl chloride (6.2 g, 67 mmol) was added to a solution of anthranilic acid (1 g, 7.3 mmol) in dichloromethane (20 mL). The reaction medium was kept under reflux and agitation, with the end of the reaction being monitored by CG/MS. After the end of the reaction, a hydrochloric acid solution was added (20 mL, 1M), and the resulting mixture was extracted with ethyl acetate (100 mL), the extract was dried with magnesium sulfate and the solvent was evaporated. Acetic anhydride (15 mL) was added to the residue and the reaction medium was taken to reflux and accompanied through CG/MS in order to monitor cyclization. After the end of the reaction, the reaction medium spin dried at a temperature of 65° C. using portions of toluene to facilitate the elimination of the anhydride. 1.0 g of the raw product 2-ethyl-4H-3,1-benzoxazin-4-one was obtained, which was used directly in the stage subsequent to reaction.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[C:6](O)(=[O:14])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[NH2:9].Cl>ClCCl>[CH2:2]([C:1]1[O:4][C:6](=[O:14])[C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1)[CH3:3]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After the end of the reaction
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Acetic anhydride (15 mL) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
After the end of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction medium spin dried at a temperature of 65° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC2=C(C(O1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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